N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
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Overview
Description
N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with methoxyphenyl and dimethoxybenzylidene groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine shares similarities with other piperazine derivatives, such as:
- 1-(2-methoxyphenyl)-4-(2,3-dimethoxybenzyl)piperazine
- 1-(2,3-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-9-5-4-8-17(18)22-11-13-23(14-12-22)21-15-16-7-6-10-19(25-2)20(16)26-3/h4-10,15H,11-14H2,1-3H3/b21-15+ |
InChI Key |
ABIMFTSVERONFG-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC=C3)OC)OC |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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